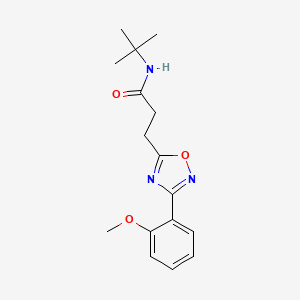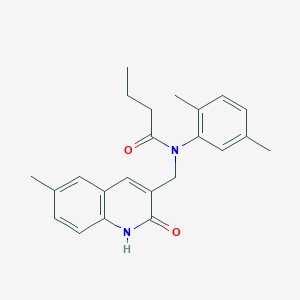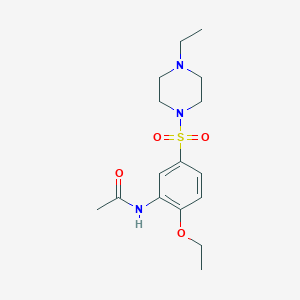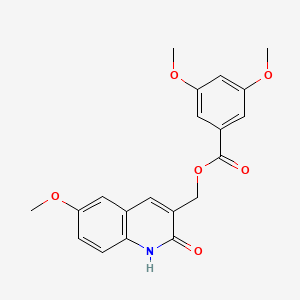
N-(tert-butyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is a chemical compound that has gained increasing attention in scientific research due to its potential use in various applications. This compound is commonly referred to as TBOA, and it belongs to the class of oxadiazole compounds. TBOA has been shown to have significant effects on various biological systems, making it a promising candidate for future research.
Wirkmechanismus
TBOA acts as a competitive inhibitor of glutamate transporters, specifically the excitatory amino acid transporter 2 (EAAT2). This transporter is responsible for removing excess glutamate from the synaptic cleft, and its inhibition by TBOA results in an increase in extracellular glutamate levels. This increase in glutamate can lead to the suppression of seizures, as well as other effects on the nervous system.
Biochemical and physiological effects:
TBOA has been shown to have significant effects on various biological systems. In addition to its effects on the nervous system, TBOA has also been shown to have anti-inflammatory effects, as well as effects on cancer cells. TBOA has been shown to inhibit the growth of certain cancer cells, making it a promising candidate for future cancer research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using TBOA in lab experiments is its specificity for glutamate transporters. This specificity allows for precise manipulation of glutamate levels in biological systems, making it a valuable tool for studying the effects of glutamate on various biological processes. However, one limitation of using TBOA in lab experiments is its potential toxicity. TBOA has been shown to have toxic effects on some cell types, and caution should be taken when using this compound in experiments.
Zukünftige Richtungen
There are several promising areas of research for TBOA in the future. One potential application is in the treatment of epilepsy and other neurological disorders. TBOA has shown promise in animal models of epilepsy, and further research is needed to determine its potential as a therapeutic agent. Additionally, TBOA has shown anti-inflammatory and anti-cancer effects, making it a promising candidate for future research in these areas. Finally, further research is needed to determine the potential toxicity of TBOA and to develop safer derivatives of this compound for use in scientific research.
Synthesemethoden
The synthesis of TBOA involves several steps, starting with the reaction of tert-butylamine with 2-methoxybenzoyl chloride to produce tert-butyl 2-methoxybenzoate. This intermediate is then reacted with hydrazine hydrate to produce tert-butyl 2-hydrazinylbenzoate. The final step involves the reaction of tert-butyl 2-hydrazinylbenzoate with acryloyl chloride to produce TBOA.
Wissenschaftliche Forschungsanwendungen
TBOA has been extensively studied for its potential use in various scientific applications. One of the most promising areas of research is in the treatment of neurological disorders such as epilepsy. TBOA has been shown to inhibit the activity of glutamate transporters, which are responsible for regulating the levels of glutamate in the brain. This inhibition leads to an increase in extracellular glutamate levels, which can result in the suppression of seizures.
Eigenschaften
IUPAC Name |
N-tert-butyl-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-16(2,3)18-13(20)9-10-14-17-15(19-22-14)11-7-5-6-8-12(11)21-4/h5-8H,9-10H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWGDFZCBMZDEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CCC1=NC(=NO1)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-([1,1'-biphenyl]-4-carbonyl)-N-methylpiperidine-4-carboxamide](/img/structure/B7699084.png)




![2-bromo-N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7699114.png)

![5-(4-chloro-N-methylphenylsulfonamido)-N-cyclopropylbenzo[b]thiophene-2-carboxamide](/img/structure/B7699132.png)


